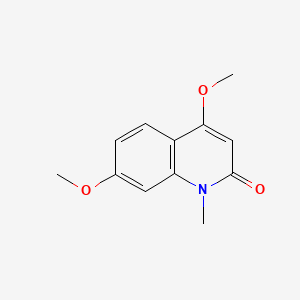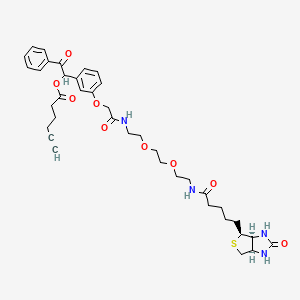
4,7-Dimethoxy-1-methyl-2-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-dimethoxy-1-methyl-2-quinolinone is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
4,7-Dimethoxy-1-methyl-2-quinolinone and its derivatives are often synthesized for potential pharmacological activities. For instance, Tang Jiel (2013) focused on synthesizing new quinolone derivatives like 7,8-dimethoxy-2(1H)-quinolinone-3-formic acid methyl ester, which are characterized for their structure and potential pharmacological uses (Tang Jiel, 2013).
Natural Sources and Derivatives
Research has identified 4,7-Dimethoxy-1-methyl-2-quinolinone in natural sources. For example, Manandhar et al. (1985) isolated similar compounds from Euodia lunu-ankenda and synthesized its isomers, highlighting the presence of such compounds in nature (Manandhar et al., 1985).
Antibacterial Activity
The antibacterial properties of related compounds are also a significant area of study. Asghari et al. (2014) investigated the antibacterial activity of compounds derived from 4-hydroxy-1-methyl-2(1H)-quinolinone, indicating their effectiveness against bacteria like Pseudomonas aeruginosa (Asghari, Ramezani, & Mohseni, 2014).
Chemical Reactions and Derivatives
Research by Chauncey and Grundon (1990) on the reactions of heterocyclic quinone methides, derived from similar compounds, adds to the understanding of the chemical properties and potential applications of these derivatives (Chauncey & Grundon, 1990).
Novel Compounds Synthesis
Studies such as that by Campbell, Davidowitz, and Jackson (1990), which focus on isolating and synthesizing new quinolinone alkaloids from Agathosma species, contribute to the development of novel compounds with potential applications in various fields (Campbell, Davidowitz, & Jackson, 1990).
Fluorescence Derivatization in Chromatography
In chromatography, derivatives of 4,7-Dimethoxy-1-methyl-2-quinolinone have been used as fluorescence derivatization reagents. Yamaguchi et al. (1985) demonstrated its use in high-performance liquid chromatography for sensitive detection of carboxylic acids (Yamaguchi et al., 1985).
Phytochemical Studies
Research into the phytochemical properties of plants has also revealed the presence of similar compounds. Intekhab, Aslam, and Khalid (2011) isolated quinolinone alkaloids from Glycosmis mauritiana, indicating the compound's occurrence in various plant species (Intekhab, Aslam, & Khalid, 2011).
Eigenschaften
Produktname |
4,7-Dimethoxy-1-methyl-2-quinolinone |
|---|---|
Molekularformel |
C12H13NO3 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
4,7-dimethoxy-1-methylquinolin-2-one |
InChI |
InChI=1S/C12H13NO3/c1-13-10-6-8(15-2)4-5-9(10)11(16-3)7-12(13)14/h4-7H,1-3H3 |
InChI-Schlüssel |
SXFIYFZKRCNLLT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CC(=C2)OC)C(=CC1=O)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate](/img/structure/B1194538.png)
![N-cyclopropyl-3-oxo-N-({4-[(pyrimidin-4-yl)carbamoyl]phenyl}methyl)-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide](/img/structure/B1194540.png)
![[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid](/img/structure/B1194547.png)

![4'-Carbamoyl-[1,1'-biphenyl]-4-yl ([1,1'-biphenyl]-3-ylmethyl)(methyl)carbamate](/img/structure/B1194554.png)